(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
Overview
Description
(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a labeled derivative of pyridine-2,5-dicarboxylic acid, where the carbon atoms in the pyridine ring are replaced with the carbon-13 isotope. This compound is part of the pyridinedicarboxylic acid family, which are dicarboxylic derivatives of pyridine.
Mechanism of Action
Target of Action
The primary target of 2,5-Pyridinedicarboxylic Acid-13C7, also known as 2,5-Pyridinedicarbonyl Acid-13C7, is the bacterium Agrobacterium sp. strain YJ-5 . This bacterium can utilize 2,5-Pyridinedicarboxylic Acid-13C7 as the sole carbon source for growth .
Mode of Action
The compound interacts with its target by serving as a carbon source. The bacterium Agrobacterium sp. strain YJ-5 is capable of degrading 2,5-Pyridinedicarboxylic Acid-13C7 completely within 7 days . The degradation process involves the conversion of 2,5-Pyridinedicarboxylic Acid-13C7 into 6-hydroxy-2,5-Pyridinedicarboxylic Acid when the electron acceptor 2,6-dichlorophenolindophenol (DCIP) is employed .
Biochemical Pathways
The biochemical pathway involved in the degradation of 2,5-Pyridinedicarboxylic Acid-13C7 by Agrobacterium spIt is known that the process results in the formation of a new intermediate, 6-hydroxy-2,5-pyridinedicarboxylic acid .
Pharmacokinetics
Result of Action
The result of the action of 2,5-Pyridinedicarboxylic Acid-13C7 is the biodegradation of the compound, leading to the formation of 6-hydroxy-2,5-Pyridinedicarboxylic Acid . This suggests that the compound could potentially be used in bioremediation strategies to clean up environments contaminated with 2,5-Pyridinedicarboxylic Acid-13C7.
Action Environment
The action of 2,5-Pyridinedicarboxylic Acid-13C7 is influenced by environmental factors such as temperature, pH, and substrate concentration. The optimal growth conditions for Agrobacterium sp. strain YJ-5, the bacterium that degrades this compound, are a temperature of 30°C, a pH of 7.0, and a substrate concentration of 0.6 mmol −1 .
Biochemical Analysis
Biochemical Properties
2,5-Pyridinedicarboxylic Acid-13C7 can be utilized as the sole carbon source for growth by certain bacteria, such as Agrobacterium sp. strain YJ-5 . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions . The compound is completely degraded within 7 days under optimal growth conditions .
Cellular Effects
2,5-Pyridinedicarboxylic Acid-13C7 has been found to have a significant impact on various types of cells and cellular processes . It effectively blocks the D-DT induced activation of CD74 and demonstrates an impressive 79-fold selectivity for D-DT .
Molecular Mechanism
The molecular mechanism of 2,5-Pyridinedicarboxylic Acid-13C7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It effectively blocks the D-DT induced activation of CD74 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyridinedicarboxylic Acid-13C7 change over time . It is completely degraded within 7 days
Metabolic Pathways
2,5-Pyridinedicarboxylic Acid-13C7 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and could also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,5-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of pyridine-2,5-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the hydrolysis of diethyl 4-hydroxypyridine-2,5-dicarboxylate, followed by oxidation .
Industrial Production Methods
Industrial production of pyridine-2,5-dicarboxylic acid typically involves the catalytic oxidation of pyridine derivatives. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) in the presence of air or oxygen at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine-2,5-dicarboxylic anhydride.
Reduction: Reduction of pyridine-2,5-dicarboxylic acid can yield pyridine-2,5-dimethanol.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by reactions with amines or alcohols.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic anhydride.
Reduction: Pyridine-2,5-dimethanol.
Substitution: Various esters, amides, and other derivatives.
Scientific Research Applications
Pyridine-2,5-dicarboxylic acid and its labeled derivative (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid have numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks.
Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyridine-2,5-dicarboxylic acid can be compared with other pyridinedicarboxylic acid isomers:
Quinolinic acid (2,3-pyridinedicarboxylic acid): Known for its role in the kynurenine pathway and neurotoxicity.
Lutidinic acid (2,4-pyridinedicarboxylic acid): Used in the synthesis of coordination compounds.
Dipicolinic acid (2,6-pyridinedicarboxylic acid): A key component in bacterial spores, providing heat resistance.
Cinchomeronic acid (3,4-pyridinedicarboxylic acid): Utilized in the synthesis of pharmaceuticals.
Dinicotinic acid (3,5-pyridinedicarboxylic acid): Employed in the preparation of metal-organic frameworks.
Pyridine-2,5-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-BNUYUSEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662181 | |
Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.068 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189695-39-3 | |
Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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